

Physicochemical Properties of 5-Nitrotryptamine: A Technical Guide

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Compound of Interest

Compound Name: 3-(2-AMINOETHYL)-5-NITROINDOLE

CAS No.: 55747-72-3

Cat. No.: B1585162

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Version 1.0 | Status: Definitive | Audience: Drug Discovery & Medicinal Chemistry

Executive Summary & Nomenclature Clarification

Core Directive: This guide addresses the compound often colloquially referred to as "5-nitro-L-tryptamine." It is critical to establish chemically accurate nomenclature immediately:

- **5-Nitrotryptamine (Achiral):** The decarboxylated amine. It possesses no chiral center at the α -carbon; therefore, the "L" designation is chemically invalid for the amine itself.
- **5-Nitro-L-Tryptophan (Chiral):** The biosynthetic precursor. The "L" refers to the L-configuration of the amino acid.

This guide focuses on 5-Nitrotryptamine (5-NT) as the primary scaffold for serotonergic receptor probing, while providing necessary data on its chiral precursor, 5-Nitro-L-Tryptophan (5-NLT), where relevant for synthesis and metabolic studies.

Chemical Identity & Structural Analysis[1][2][3]

Identification Matrix

Parameter	5-Nitrotryptamine (Target Amine)	5-Nitro-L-Tryptophan (Precursor)
CAS Registry	55747-72-3	82584-46-1
IUPAC Name	2-(5-Nitro-1H-indol-3-yl)ethanamine	(2S)-2-Amino-3-(5-nitro-1H-indol-3-yl)propanoic acid
Formula		
Mol. Weight	205.21 g/mol	249.22 g/mol
Stereochemistry	Achiral (Planar Indole + Ethyl chain)	Chiral (L-isomer / S-configuration)
SMILES	<chem>NCCc1c[nH]c2ccc(=O)cc12</chem>	<chem>[O-]c1ccc2[nH]cc(CC(=O)O)c2c1</chem>

Electronic Structure & Tautomerism

The introduction of a nitro group (

) at the C5 position of the indole ring fundamentally alters the electronic landscape compared to the parent tryptamine:

- **Electron Withdrawal:** The nitro group is a strong electron-withdrawing group (EWG) via both induction (

) and resonance (

).

- **Indole Acidity:** The

of the indole N-H is significantly lowered (more acidic) compared to tryptamine (

) due to resonance stabilization of the conjugate base by the nitro group.

- -Stacking: The electron-deficient ring system enhances

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interactions with electron-rich aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor binding pockets.

Physicochemical Parameters

Solubility & Lipophilicity Profile

Data derived from structural analogs and computational consensus (ACD/Labs, EPISuite).

Property	Value (Approx.)	Context & Implications
LogP (Octanol/Water)	0.6 – 0.9	Significantly lower than Tryptamine (1.55) due to the polarity of the group.
LogD (pH 7.4)	-1.2 to -0.8	At physiological pH, the primary amine () is protonated (), rendering the molecule highly soluble in aqueous media but reducing passive membrane permeability.
(Amine)	9.6 – 9.8	The basicity of the side-chain amine is minimally affected by the ring substitution due to the insulating ethyl spacer.
(Indole NH)	~13.5	Predicted decrease from ~17 (unsubstituted) due to C5-nitro stabilization.
Melting Point	> 120 °C	Solid state.[10] Note: The N,N-dimethyl derivative (5-Nitro-DMT) melts at 166–169 °C.

Stability & Handling

- **Light Sensitivity:** Nitroindoles are susceptible to photodegradation. Store in amber vials.
- **Oxidation:** The primary amine is prone to oxidative deamination if left in solution with transition metals.
- **Storage:**
, desiccated, under argon atmosphere for long-term stability.

Synthesis & Purification Protocols

Route A: Decarboxylation of 5-Nitro-L-Tryptophan (Biomimetic)

This route is preferred for maintaining high purity and mimicking biosynthetic pathways.

- Precursor: 5-Nitro-L-Tryptophan (CAS 82584-46-1).
- Catalyst: Acetophenone or Cyclohexanol (High boiling point solvent/catalyst method).
- Protocol:
 - Suspend 5-Nitro-L-Tryptophan in cyclohexanol containing a catalytic amount of 2-cyclohexen-1-one.
 - Reflux at 150–160 °C for 2–4 hours under atmosphere.
 - Monitor evolution.
 - Workup: Acid-base extraction. Dissolve residue in dilute HCl, wash with ether (removes non-basic impurities), basify aqueous layer with NaOH to pH 11, extract into DCM.
 - Yield: Typically 60–75%.

Route B: Henry Reaction (Total Synthesis)

Used when the amino acid precursor is unavailable.

- Start: 5-Nitroindole-3-carboxaldehyde.
- Condensation: React with nitromethane () and ammonium acetate to form the nitrovinyl intermediate.
- Reduction: Selective reduction of the alkene and aliphatic nitro group using

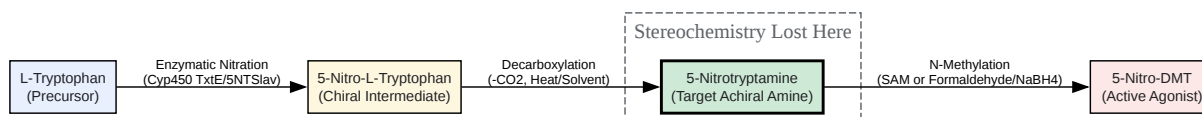
(Lithium Aluminum Hydride). Note: Care must be taken to avoid reducing the aromatic nitro group to an amine. Borane-THF is often a superior alternative for chemoselectivity.

Purification Strategy (HPLC)

- Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 μ m, 150x4.6mm).
- Mobile Phase A: Water + 0.1% TFA.
- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Gradient: 5% B to 60% B over 20 minutes.
- Detection: UV at 280 nm (Indole) and 330 nm (Nitro-specific absorbance).

Visualization: Synthesis & SAR Logic

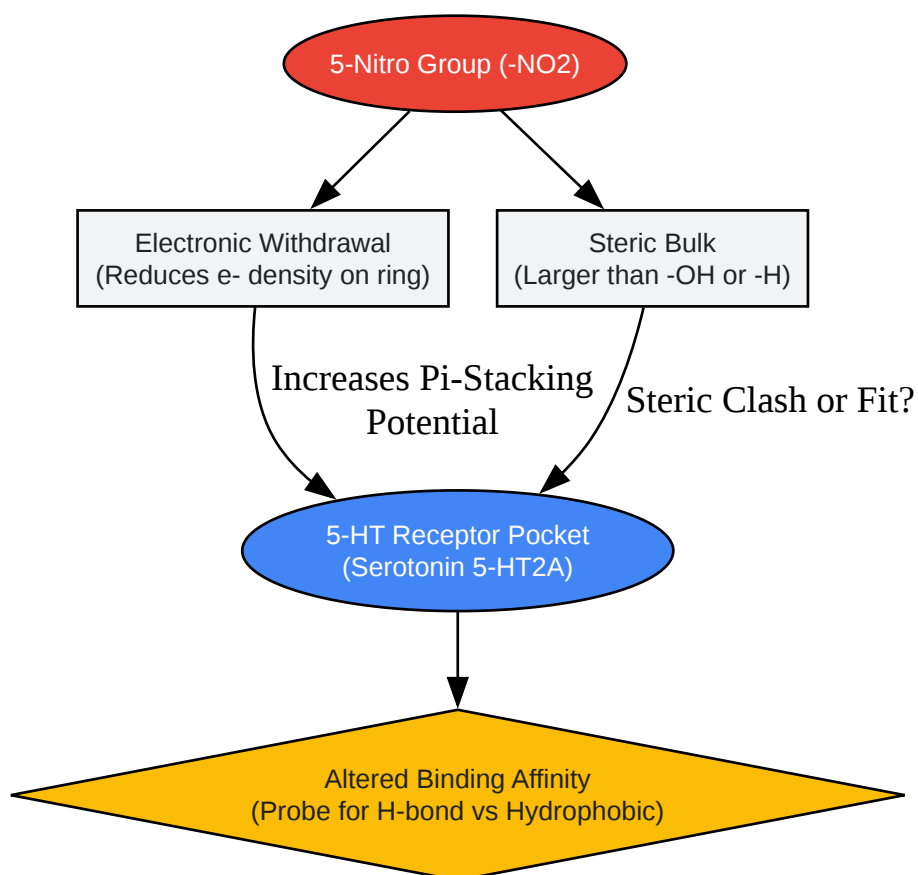
Diagram: Biosynthetic & Chemical Pathways



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Caption: Pathway illustrating the transition from chiral L-Tryptophan to achiral 5-Nitrotryptamine via decarboxylation.

Diagram: Structure-Activity Relationship (SAR) Logic



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Caption: Mechanistic impact of the 5-nitro substitution on receptor binding dynamics compared to native serotonin (5-OH).

Applications in Drug Development

- **Receptor Probing (SAR):** 5-Nitrotryptamine is used to evaluate the electronic requirements of the serotonin binding pocket. By comparing the binding affinity of 5-Nitro (EWG) vs. 5-Hydroxy (EDG) vs. 5-Fluoro (EWG, small), researchers map the electrostatic potential of the receptor's active site (specifically 5-HT2A and 5-HT6).
- **Metabolic Stability:** The nitro group is generally resistant to MAO (Monoamine Oxidase) degradation compared to the hydroxy group, potentially prolonging half-life in in vitro assays.
- **Precursor Utility:** It serves as the immediate precursor for 5-Nitro-DMT and 5-Nitrogramine, compounds investigated for psychopharmacological activity and potential antidepressant effects.

Safety & Compliance

- Hazard Class: Irritant. Potential mutagenicity (typical of some nitro-aromatics, though specific data for 5-NT is limited).
- Handling: Use a fume hood. Avoid inhalation of dust.
- Waste: Dispose of as hazardous organic waste containing nitrogen.

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